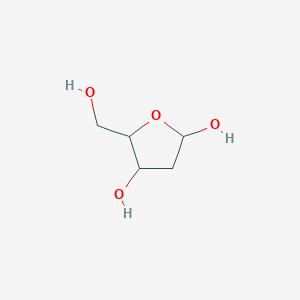

5-(Hydroxymethyl)oxolane-2,4-diol

Description

Structural Classification within Furanose Derivatives

The classification of 5-(Hydroxymethyl)oxolane-2,4-diol is rooted in its fundamental structure as a furanose. Furanoses are carbohydrates that feature a five-membered ring system consisting of four carbon atoms and one oxygen atom. wikipedia.orgresearchgate.net This ring structure is analogous to the heterocyclic compound furan (B31954), albeit without the double bonds. wikipedia.orgresearchgate.net

The formation of the furanose ring is the result of an intramolecular hemiacetal or hemiketal formation, where a hydroxyl group within the sugar molecule attacks the carbonyl carbon of the aldehyde or ketone group. libretexts.org In the case of this compound, which is a deoxy sugar, a hydroxyl group is absent at the C2 position of the pentose (B10789219) chain.

The term "oxolane" is the systematic IUPAC name for a saturated five-membered ring containing one oxygen atom, which is chemically known as tetrahydrofuran (B95107) (THF). nih.gov Therefore, this compound is a substituted tetrahydrofuran, a structural motif found in a wide array of natural products with diverse biological activities. nih.gov

Below is a table detailing the key structural identifiers for this compound.

| Identifier | Value |

| IUPAC Name | (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol |

| Synonyms | 2-Deoxy-L-erythro-pentofuranose |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| CAS Number | 29780-54-9 |

This data is compiled from the PubChem database.

Stereochemical Considerations and Chirality in Oxolane Systems

The presence of multiple chiral centers in this compound gives rise to a rich stereochemical landscape. Chirality, or the "handedness" of a molecule, is a fundamental concept in organic chemistry, where a molecule and its mirror image are non-superimposable. nih.gov The specific arrangement of substituents around the chiral carbons in the oxolane ring dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

The designation (4R,5S) in one of its IUPAC names specifies the absolute configuration at two of the chiral centers. The furanose ring is not planar and exists in various puckered conformations, most commonly described as either envelope (E) or twist (T) forms. These conformations are in a dynamic equilibrium in solution, and their relative populations are influenced by the nature and orientation of the substituents.

While specific conformational analysis of this compound is not extensively documented in publicly available literature, studies on its stereoisomer, 2-deoxy-D-ribose (a component of DNA), provide valuable insights. Computational studies on 2-deoxy-D-ribose have shown that the furanose form exists as a mixture of various envelope and twist conformers. This conformational flexibility is a key feature of furanose rings and is crucial for the biological functions of the macromolecules they constitute.

The study of stereoisomers is critical, as different arrangements of atoms in space can lead to vastly different biological activities. The synthesis of specific stereoisomers, known as stereospecific synthesis, is a major focus in organic chemistry. For instance, an efficient synthesis of 2-deoxy-L-erythro-pentose has been developed from L-arabinose.

Historical Context of Related Furanose and Tetrahydrofuran Research

The understanding of this compound is built upon a long history of research into furanose and tetrahydrofuran chemistry. The term "furanose" itself was coined by Sir Norman Haworth in the 1920s, who, along with his contemporaries, elucidated the cyclic nature of sugars. This was a significant departure from the previously held view of sugars existing solely as open-chain structures. The discovery that sugars could form five-membered rings was a pivotal moment in carbohydrate chemistry. numberanalytics.com

The parent heterocycle, furan, was first prepared by Heinrich Limpricht in 1870. libretexts.org Research into its derivatives and its saturated counterpart, tetrahydrofuran, progressed throughout the 20th century. Tetrahydrofuran's utility as a versatile solvent and a precursor in polymer synthesis spurred extensive research into its properties and reactions. nih.gov Early studies focused on the synthesis of substituted tetrahydrofurans, which laid the groundwork for accessing complex molecules containing this ring system. These synthetic methods include intramolecular cyclizations and rearrangements. nih.gov

The timeline below highlights some key milestones in the historical development of furan and carbohydrate chemistry.

| Year | Milestone |

| 1870 | Heinrich Limpricht synthesizes furan for the first time. libretexts.org |

| Late 19th Century | Emil Fischer's work establishes the structures of many monosaccharides. |

| 1920s | Sir Norman Haworth introduces the concept of pyranose and furanose ring structures for carbohydrates. numberanalytics.com |

| Mid-20th Century | The importance of furanose rings in nucleic acids (ribose and deoxyribose) is fully recognized with the discovery of the structure of DNA. |

| Late 20th Century | Advanced spectroscopic and computational methods allow for detailed conformational analysis of furanose rings. |

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxymethyl Oxolane 2,4 Diol and Analogues

De Novo Synthesis Approaches

The construction of the 5-(hydroxymethyl)oxolane-2,4-diol scaffold from basic chemical building blocks is a key focus of synthetic organic chemistry. These de novo approaches often begin with chiral precursors to ensure the desired stereochemistry in the final product.

Routes from Carbohydrate Precursors

Carbohydrates represent a valuable and sustainable source of chiral starting materials for chemical synthesis. Their inherent stereochemistry and oxygenation patterns make them ideal precursors for complex molecules like this compound.

The conversion of D-glucose and other pentose (B10789219) sugars into functionalized tetrahydrofurans is a well-established strategy. One effective method involves the selective dehydration of pentose sugars. rsc.org This can be achieved by first converting the sugar into its N,N-dimethylhydrazone derivative. rsc.orgyoutube.com This intermediate can then undergo cyclization under either acidic or basic conditions, which notably can lead to complementary stereoselectivity. rsc.org

For instance, L-arabinose, which can be sourced from sugar beet pulp, can be converted to its hydrazone. rsc.orgnih.gov Treatment of this hydrazone with an acid catalyst promotes a cyclization reaction. Subsequent hydrolysis of the resulting tetrahydrofuran (B95107) hydrazone, for example with an acidic resin like Amberlyst 15, yields the aldehyde hydrate. nih.gov This aldehyde can then be reduced to the corresponding diol, providing a direct route to structures analogous to this compound. This process is scalable and has been applied to various pentoses, including arabinose, ribose, and xylose. rsc.org

The table below summarizes the typical reaction sequence starting from a pentose sugar.

| Step | Reaction | Reagents/Conditions | Product Type |

| 1 | Hydrazone Formation | N,N-dimethylhydrazine, Amberlyst 15, MeOH | Sugar Hydrazone |

| 2 | Cyclization/Dehydration | Acidic or Basic Conditions | Tetrahydrofuran Hydrazone |

| 3 | Hydrolysis | Acidic Resin (e.g., Amberlyst 15), Water | Tetrahydrofuran Aldehyde Hydrate |

| 4 | Reduction | Reducing Agent (e.g., NaBH4) | Tetrahydrofuran Diol |

This table illustrates a general pathway for converting pentose sugars into tetrahydrofuran diols.

Diacetone glucose, a protected derivative of D-glucose, also serves as a versatile starting material for the synthesis of tetrahydrofuran-containing molecules. Its structure provides a rigid framework that allows for stereocontrolled transformations. Research has demonstrated that diacetone-D-glucose can be used to prepare diastereomeric bis-tetrahydrofuran (bis-THF) compounds, which are structural motifs found in naturally occurring annonaceous acetogenins. rsc.org This underscores the utility of diacetone glucose as a chiral building block for complex molecules featuring the tetrahydrofuran ring system.

Cyclization Reactions for Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran ring is the cornerstone of these syntheses. Various cyclization strategies have been developed to achieve this transformation efficiently and stereoselectively.

A fundamental and widely used method for forming cyclic ethers is the acid-catalyzed dehydrative cyclization of 1,n-diols. For the synthesis of tetrahydrofurans, this involves the intramolecular condensation of a 1,4-diol. This reaction is typically promoted by Brønsted or Lewis acids.

While effective, traditional acid catalysis can sometimes require harsh conditions, such as elevated temperatures, which may not be compatible with complex molecules. To address this, milder and more selective catalysts have been developed. For example, heteropoly acids like H₃PW₁₂O₄₀ have been shown to be highly effective and selective catalysts for the cyclodehydration of butane-1,4-diol to tetrahydrofuran, often under more benign conditions than conventional inorganic acids.

Another approach involves the use of ferrocenium-based catalysts, such as [FeCp₂]BF₄, which can catalyze the dehydrative cyclization of diols to form substituted tetrahydrofurans at relatively low temperatures.

The table below highlights different catalytic systems used for this transformation.

| Catalyst System | Substrate Example | Product | Key Advantages |

| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Butane-1,4-diol | Tetrahydrofuran | High activity and selectivity, potential for solid acid catalysis. |

| Ferrocenium (B1229745) Salts (e.g., [FeCp₂]BF₄) | Substituted 1,4-diols | Trisubstituted Tetrahydrofurans | Mild reaction temperatures, benchtop stability. |

| ZrO₂-Al₂O₃ Mixed Oxides | 1,4-Butanediol | Tetrahydrofuran | High yield in aqueous phase at elevated temperatures. |

This table provides examples of catalysts employed in the acid-catalyzed dehydrative cyclization to form tetrahydrofurans.

A more modern and sophisticated strategy for constructing substituted tetrahydrofurans is the redox-relay Heck reaction. This palladium-catalyzed method offers an efficient way to form the tetrahydrofuran ring while simultaneously introducing a substituent, typically an aryl group.

The reaction generally involves the coupling of an allylic alcohol, such as cis-2-butene-1,4-diol, with an aryl iodide. The palladium catalyst facilitates a sequence of steps wherein an initial Heck arylation is followed by an intramolecular cyclization. This process generates a cyclic hemiacetal, which can then be readily reduced in a subsequent step to afford the desired 3-aryl-substituted tetrahydrofuran.

This methodology is valued for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups on the aryl iodide coupling partner. The reaction has proven to be scalable and can be used to access a variety of substituted tetrahydrofurans.

| Component | Example | Role |

| Substrate | cis-2-Butene-1,4-diol | Provides the backbone for the tetrahydrofuran ring. |

| Coupling Partner | Aryl Iodide | Introduces the aryl substituent. |

| Catalyst | Pd(OAc)₂ | Facilitates the C-C and C-O bond formations. |

| Product (after reduction) | 3-Aryl Tetrahydrofuran | The final substituted tetrahydrofuran product. |

This table outlines the key components of the redox-relay Heck reaction for tetrahydrofuran synthesis.

Palladium-Catalyzed Cycloadditions

Palladium catalysis is a cornerstone in the synthesis of five-membered heterocyclic compounds, including the tetrahydrofuran scaffold. These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds in a single step, providing efficient routes to complex structures.

One prominent method is the palladium-catalyzed intramolecular Heck reaction. This process can be used to synthesize fused tetrahydropyridine (B1245486) derivatives from N-allyl-N-aryl amines, demonstrating its utility in creating five-membered rings fused to other cyclic systems. organic-chemistry.org A variation of this involves sequential 6-exo-trig and 3-exo-trig cyclizations. organic-chemistry.org Another powerful approach involves the palladium-catalyzed reaction between γ-hydroxy alkenes and aryl bromides, which forms both a C-C and a C-O bond with high diastereoselectivity (up to >20:1). acs.org This reaction is thought to proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. acs.org Furthermore, palladium-catalyzed inter- and intramolecular enyne coupling reactions, involving the acetoxypalladation of an alkyne followed by alkene insertion, have been developed to construct various carbo- and heterocycles. acs.org The Stille reaction, which couples an organotin compound with an organic halide, can also be catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium (B116648) to create essential vinylated precursors for further cyclization. nih.gov

Ferrocenium-Catalyzed Dehydrative Diol Cyclizations

A novel and effective method for synthesizing substituted tetrahydrofurans involves the dehydrative cyclization of diols catalyzed by ferrocenium cations. This approach represents the first instance of ferrocenium cations being used as catalysts for dehydrative etherification reactions of diols. nih.govchemistryviews.org The process typically involves treating a suitable lactone with an organolithium reagent (e.g., MeLi, n-BuLi, or PhLi) to generate a 1,4-diol intermediate. nih.govchemistryviews.org

Subsequent treatment of the diol with a catalytic amount (e.g., 10 mol%) of ferrocenium tetrafluoroborate (B81430) under non-inert conditions in a solvent like dichloromethane (B109758) (CH₂Cl₂) induces dehydrative cyclization to yield the corresponding trisubstituted tetrahydrofuran. nih.govchemistryviews.org These reactions are generally conducted at moderately elevated temperatures (45–70 °C) over 48–72 hours, affording good to excellent yields (72–83%). nih.govchemistryviews.org Research has shown that various iron-based catalysts, including ferrocenium hexafluorophosphate (B91526) and other iron complexes with nitrogen-based ligands, are also effective in promoting this cyclization for different diol substrates. caltech.edu This method provides a convenient, two-step route to substituted tetrahydrofurans from readily available starting materials. nih.govchemistryviews.org

| Diol Substrate | Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Substituted 1,4-butanediols | Ferrocenium tetrafluoroborate | 45-70 | 48-72 | 72-83 |

| 4-methyl-1-phenyl-1,4-pentanediol | Ferrocenium hexafluorophosphate | 45 | 72 | Cyclization Observed |

| 4-butyl-1-phenyl-1,4-octanediol | Ferrocenium tetrafluoroborate | 45 | 72 | Cyclization Observed |

| 1,4,4-phenyl-1,4-butanediol | [FeCl₃(NNN)] | 45 | 72 | Cyclization Observed |

This table summarizes data on ferrocenium-catalyzed cyclization reactions. Data sourced from multiple studies. nih.govchemistryviews.orgcaltech.edu

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. rsc.org These reactions minimize cost, time, and waste by combining several bond-forming events in one pot without isolating intermediates. rsc.org They are particularly valuable for creating densely functionalized heterocyclic systems like substituted furans and tetrahydrofurans. thieme-connect.denih.gov

Examples include [3+2] annulation reactions, where a three-atom component reacts with a two-atom component to form a five-membered ring. nih.gov Lewis base-catalyzed domino reactions between butanoates and allenoates, for instance, can furnish 2,3,5-substituted tetrahydrofuran derivatives in high yield. thieme-connect.de Cascade reactions can also be initiated by palladium catalysis, leading to highly substituted furans through a sequence of formal anti-carbopalladation, nucleophilic attack by a hydroxy group, and subsequent aromatization. chemistryviews.org

Strategies Involving Cope Rearrangement and Oxy-Michael Addition

A classic and powerful example of a cascade reaction used in organic synthesis is the oxy-Cope rearrangement. This reaction is a variation of the Cope rearrangement, a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement of a 1,5-diene. nih.gov In the oxy-Cope version, the 1,5-diene substrate contains a hydroxyl group at the C-3 position.

The rearrangement proceeds through a cyclic, chair-like transition state, leading to the formation of an enol or enolate product. nih.gov This intermediate then undergoes a rapid and essentially irreversible keto-enol tautomerization to form a stable carbonyl compound. This tautomerization is the driving force of the reaction, pulling the equilibrium toward the product side. nih.govnih.gov The reaction rate can be dramatically accelerated (by a factor of 10¹⁰ to 10¹⁷) by deprotonating the hydroxyl group with a base, such as potassium hydride (KH), to form an alkoxide. nih.govnih.gov This anionic oxy-Cope rearrangement often proceeds smoothly at room temperature. nih.gov This strategy has been employed in the total synthesis of complex natural products, demonstrating its power in constructing intricate molecular architectures.

Stereoselective and Asymmetric Synthesis

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of its multiple chiral centers. Stereoselective and asymmetric synthesis methodologies are therefore critical. These strategies aim to selectively produce one stereoisomer over others, which is crucial as different stereoisomers can have vastly different biological activities. Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or by employing enzymes. masterorganicchemistry.com

Control of Diastereoselectivity in Furanose Ring Formation

The furanose ring, a five-membered cyclic hemiacetal, is a core structural feature of many carbohydrates. capes.gov.br Its formation from an open-chain precursor, such as the aldehyde form of a sugar, is a key step where diastereoselectivity must be controlled. capes.gov.br The cyclization occurs via an intramolecular reaction where a hydroxyl group attacks the carbonyl carbon. In the case of a pentose, the hydroxyl group on C-4 attacks the aldehyde at C-1 to form the five-membered furanose ring.

This reaction creates a new stereocenter at the former carbonyl carbon (C-1), which is now called the anomeric carbon. capes.gov.br The two possible diastereomers that result are known as anomers, designated as alpha (α) and beta (β). capes.gov.br The stereochemical outcome—that is, the ratio of α to β anomers—is determined by the geometry of the transition state during the ring-closing step. The orientation of the substituents on the open-chain precursor influences the facial selectivity of the intramolecular nucleophilic attack. In aqueous solution, monosaccharides exist in equilibrium between the open-chain form and the cyclic furanose and pyranose forms, a phenomenon known as mutarotation. capes.gov.br Controlling the reaction conditions can often favor the formation of one diastereomer over the other.

Chemoenzymatic Approaches for Chiral Precursors

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to produce chiral building blocks for complex molecule synthesis. Enzymes can perform reactions with exceptional enantiomeric and regioselective control under mild conditions.

One application is the use of redox enzymes, such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs), in cascade processes. nih.gov For example, a challenging α-chloro-tetrasubstituted enone can be reduced in a one-pot reaction using both an ER and an ADH to produce a chiral chlorohydrin intermediate with high stereospecificity. nih.gov Another established method involves the use of microorganisms to create chiral precursors. For instance, modified strains of Pseudomonas fluorescens can perform the bioconversion of simple aromatic compounds like naphthalene (B1677914) into chiral cis-diols, which are versatile starting materials for asymmetric synthesis. These enzymatic methods provide access to enantiomerically pure precursors that are difficult to obtain through traditional chemical synthesis, setting the stage for the stereocontrolled synthesis of the final target molecule.

Synthesis of Key Intermediates and Functionalized Derivatives

Preparation of Furanose Diol Intermediates for Complex Molecules

The furanose diol structure, as seen in this compound, is a fundamental building block for a wide array of complex and biologically significant molecules, particularly nucleoside analogues. wgtn.ac.nznih.gov The synthesis of these intermediates often begins from readily available carbohydrates. For example, the reduction of 2,5-bis-(hydroxymethyl)furan, which can be derived from 5-hydroxymethylfurfural (B1680220) (HMF), on Raney nickel leads to the formation of 2,5-bis-(hydroxymethyl)tetrahydrofuran. rsc.org

A general strategy for preparing N-nucleoside analogues involves the Vorbrüggen glycosylation, where a silylated nucleobase reacts with a furanose derivative having a leaving group at the anomeric carbon. nih.gov This highlights the importance of having access to well-defined furanose diol intermediates. The synthesis of such intermediates often requires careful protection and deprotection strategies to selectively functionalize the different hydroxyl groups.

The synthesis of thionucleoside analogues has been achieved through the reduction and subsequent mesylation of acyclic precursors, followed by treatment with sodium hydrosulfide (B80085) to form the thiosugar ring. nih.gov This demonstrates the versatility of synthetic routes starting from non-cyclic precursors to generate furanose-like structures.

| Starting Material | Key Transformation | Product | Significance |

| 2,5-bis-(hydroxymethyl)furan | Raney Nickel Reduction | 2,5-bis-(hydroxymethyl)tetrahydrofuran | Access to saturated oxolane scaffolds. rsc.org |

| Acyclic Precursors | Reduction, Mesylation, Cyclization | Thionucleoside Analogues | Alternative route to modified furanose rings. nih.gov |

| Uridine | Protection, Oxidation, Methylation | C2'-Methylated Uridine Analogue | Preparation of antiviral nucleoside analogues. nih.gov |

Derivatization Strategies for Oxolane Scaffolds

The synthesis of trisubstituted tetrahydrofurans often leverages the rich chemistry of carbohydrates and their derivatives. A sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols provides efficient access to 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities. chemistryviews.org This method allows for the creation of multiple stereocenters in a controlled manner.

Another approach involves the cyclization of allylsilyl alcohols, where the choice of acid catalyst can influence the diastereoselectivity of the resulting silyl-substituted tetrahydrofurans. taltech.ee Furthermore, intramolecular SN2 reactions of hydroxyl nucleophiles with alkyl halides or sulfonates are a classic and reliable method for constructing the tetrahydrofuran ring, typically with pre-set stereocenters. nih.gov

The "click" chemistry paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for linking carbohydrate moieties to other molecules, including the formation of triazole derivatives. researchgate.netnih.gov This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. royalsocietypublishing.org

The synthesis of triazole-containing furanosyl nucleoside analogues often involves the "click" reaction between a furanosyl azide (B81097) and a terminal alkyne. nih.govresearchgate.net For instance, 3'-O-Methyl-branched N-benzyltriazole isonucleosides have been synthesized using a Cu(I)-catalyzed cycloaddition of 3-O-propargyl-1,2-O-isopropylidene-α-D-xylofuranose with benzyl (B1604629) azide as the key step. nih.gov This strategy allows for the modular assembly of complex nucleoside analogues. Similarly, a series of carbohydrate-linked 1,2,3-triazole derivatives have been synthesized from glucofuranose and allofuranose diacetonides via a three-component 1,3-dipolar azide-alkyne cycloaddition catalyzed by a Cu–Al mixed oxide. royalsocietypublishing.org

| Reaction Type | Catalyst | Substrates | Product |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts, Cu-Al mixed oxide | Furanosyl azides, Terminal alkynes | 1,4-Disubstituted 1,2,3-triazole-linked furanosides |

| Thermal Cycloaddition | Heat | 5-Azido 3-O-benzyl/dodecyl xylofuranoses, Propargyl derivatives | Hydroxy-, amino-, or bromomethyl triazole 5'-isonucleosides |

The synthesis of 5-alkoxymethyluracil analogues often involves the coupling of a modified uracil (B121893) base with a furanose or tetrahydrofuran moiety. nih.gov For example, 5-acetyluracil (B1215520) can be coupled with 2-chlorotetrahydrofuran (B82840) to afford 5-acetyl-1-(tetrahydrofuran-2-yl)uracil. nih.gov Subsequent reduction of the keto group provides the corresponding alcohol, which can be further functionalized. nih.gov

A common strategy for creating the glycosidic bond in nucleoside analogues is the palladium-catalyzed cross-coupling of a halogenated nucleobase, such as 5-iodo-2'-deoxyuridine, with a suitable coupling partner. nih.gov The resulting nucleoside can then undergo further modifications on the sugar moiety. The synthesis of 5'-(triazolyl)methyl phosphonate (B1237965) derivatives of uracil nucleosides has been achieved through the nucleosidation of 1,2-di-O-acetylated 5-[4-(phosphonomethyl)triazolyl] xylofuranoses with uracil. chemrxiv.org

Biochemical and Enzymatic Pathways

Biosynthetic Origins and Mechanisms

The primary route for the de novo synthesis of 5-(hydroxymethyl)oxolane-2,4-diol, in its biologically active form as 2-deoxy-D-ribose, is through the activity of a key enzyme: 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA). This enzyme catalyzes a reversible aldol (B89426) condensation reaction between two aldehyde molecules: acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate. sci-hub.senih.govwikipedia.org This reaction is unique among aldolases, as DERA is one of the few that can utilize two aldehydes as substrates. wikipedia.org The equilibrium of this reaction favors the formation of 2-deoxy-D-ribose 5-phosphate. sci-hub.se

The biosynthesis is a critical process, as 2-deoxy-D-ribose is a fundamental constituent of the four deoxyribonucleosides that make up DNA. nih.gov

The most prominent natural occurrence of this compound is as the deoxyribose sugar component within the structure of DNA. nih.gov Beyond its role in nucleic acids, derivatives of this compound can be found in various natural products.

The metabolic fate of this compound and its phosphorylated form varies among different microorganisms, reflecting their diverse metabolic capabilities.

Paraburkholderia : The bacterium Paraburkholderia bryophila possesses the metabolic machinery to utilize deoxyribose as a carbon source. It employs a dual strategy for its catabolism. One pathway is the well-established route involving deoxyribose kinase and DERA. In parallel, P. bryophila utilizes a novel oxidative pathway. escholarship.org This alternative route involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized and ultimately cleaved to yield acetyl-CoA and glyceryl-CoA, feeding into central metabolic pathways. escholarship.org This metabolic flexibility allows the organism to efficiently scavenge and utilize deoxyribose from its environment.

Saccharomyces cerevisiae : The common baker's yeast, Saccharomyces cerevisiae, has a more complex relationship with deoxyribose. While it possesses the genetic information for DNA, its ability to catabolize external deoxyribose for energy is not a primary metabolic feature. However, during processes like autolysis (self-digestion), yeast cells degrade their own DNA, releasing deoxyribonucleotides which can be further broken down. wikipedia.org The organism also possesses phosphatases, such as Dog1p, which show activity towards related deoxy sugars like 2-deoxy-glucose-6-phosphate, suggesting some capacity to process such molecules. nih.gov

Candida albicans : The opportunistic fungal pathogen Candida albicans demonstrates metabolic plasticity that is crucial for its survival and virulence. While direct catabolism of 2-deoxy-D-ribose is not a primary focus of its metabolism, it actively metabolizes other sugars. Studies on the related compound 2-deoxy-D-glucose show that C. albicans can phosphorylate it, and this phosphorylated form can interfere with key enzymes like phosphoglucomutase and even be incorporated into the cell wall's β-glucan structure. frontiersin.orgnih.gov The organism's central carbon metabolism, including glycolysis and the TCA cycle, is tightly regulated to adapt to different host environments. frontiersin.orgnih.gov It can utilize various carbon sources, and its metabolic pathways are considered potential targets for antifungal therapies. frontiersin.org

Enzymatic Transformations and Substrate Specificity

The enzymatic transformations of this compound are central to its biological roles. The key enzyme, DERA, and other related enzymes exhibit specific kinetic properties and reaction mechanisms.

2-Deoxyribose-5-Phosphate Aldolase (DERA): The enzyme DERA (EC 4.1.2.4) is a Class I aldolase that operates through the formation of a Schiff base intermediate with a lysine (B10760008) residue in its active site. wikipedia.org The reaction mechanism involves the nucleophilic attack of an enamine intermediate, formed from acetaldehyde, on the aldehyde group of D-glyceraldehyde 3-phosphate. nih.gov

Kinetic studies of DERA from various microbial sources have revealed that it follows Michaelis-Menten kinetics. tudelft.nl For instance, the DERA from Pectobacterium atrosepticum exhibits a higher maximum velocity (Vmax) for the cleavage of 2-deoxy-D-ribose 5-phosphate compared to the DERA from Escherichia coli. tudelft.nl The enzyme's activity is also influenced by pH, with some bacterial DERAs showing optimal activity in the alkaline range. nih.gov

The substrate specificity of DERA is not strictly limited to its natural substrates. It can accept a range of other aldehydes as both donors and acceptors, a property that makes it a valuable tool in biocatalysis for the synthesis of various chiral compounds. nih.govrsc.org

The metabolic pathways involving this compound in microorganisms serve as excellent models for understanding fundamental principles of carbohydrate metabolism.

The dual pathways for deoxyribose catabolism in Paraburkholderia highlight the evolutionary adaptations of bacteria to utilize diverse carbon sources. The co-existence of the canonical aldolase pathway and a novel oxidative pathway demonstrates metabolic redundancy and efficiency. escholarship.org This provides a model for studying how bacteria expand their metabolic repertoire to thrive in competitive environments.

The study of deoxy sugar metabolism in yeasts like Saccharomyces cerevisiae and Candida albicans offers insights into the regulation of carbohydrate metabolism and its link to cellular processes like cell wall synthesis and stress response. The interference of deoxy sugar analogs with normal glucose metabolism has been a valuable tool for dissecting these intricate pathways. nih.govfrontiersin.orgnih.gov These organisms serve as models for understanding fungal metabolism and for identifying potential antifungal drug targets. frontiersin.org

Chemical Reactivity and Reaction Mechanisms

Ring-Opening and Ring-Closing Reactions

The stability of the tetrahydrofuran (B95107) (THF) ring, which forms the core of 5-(hydroxymethyl)oxolane-2,4-diol, is significant compared to smaller cyclic ethers like oxiranes and oxetanes. The ring strain of THF is approximately 5.6 kcal/mol, which is much lower than that of oxetane (B1205548) (25.5 kcal/mol) or oxirane (27.3 kcal/mol) nih.gov. This lower strain energy means that ring-opening reactions are generally less facile than for more strained rings.

However, under specific conditions, the oxolane ring can be opened. For instance, at elevated temperatures, the alkoxide at the growing end of a polymer chain can undergo a back-biting reaction, leading to the formation of a tetrahedral intermediate. The subsequent cleavage of a C–O bond can result in a ring-opened product acs.org.

Conversely, ring-closing reactions are a common strategy for the synthesis of the tetrahydrofuran core itself. These reactions often involve intramolecular cyclization. Examples include:

Intramolecular O-alkylation: A tethered epoxide can undergo an intramolecular O-alkylation reaction to form the tetrahydrofuran ring nih.gov.

Williamson Etherification: Ring contractions of 5-membered rings, such as the alcoholysis of γ-lactones with a leaving group at the C-2 position, can proceed via a spontaneous Williamson etherification to yield oxetanes, a related smaller ring system nih.gov.

Radical Cyclization: Radical 5-exo-trig cyclizations are also employed to construct the tetrahydrofuran skeleton nih.gov.

Oxidative Cyclization: The oxidative cyclization of 1,4-dienes using permanganate (B83412) controlled by chiral quaternary ammonium (B1175870) salts provides direct access to trans-2,5-disubstituted THF rings acs.org.

Rearrangement Reactions Involving the Oxolane Core

Rearrangement reactions provide a powerful method for synthesizing and modifying the oxolane skeleton, often creating complex stereochemistry from simpler precursors.

One notable example involves the treatment of substituted 1,3-dioxolan-4-ones with dimethyltitanocene followed by a Lewis acid like triisobutylaluminum. This sequence proceeds through the rearrangement of an oxonium ion intermediate to yield disubstituted tetrahydrofurans nih.gov. Similarly, rhodium catalysts can be used to generate carbonyl ylide intermediates which then undergo intramolecular trapping to form the tetrahydrofuran ring nih.gov.

Photochemical methods have also been developed for the ring expansion of smaller heterocycles like oxetanes into tetrahydrofurans. These reactions proceed under metal-free conditions and are believed to occur via a diradical pathway following ylide formation rsc.org.

Diols are key precursors for the synthesis of highly substituted tetrahydrofurans through intramolecular rearrangements. A prominent strategy is the desymmetrization of meso- or C2-symmetric diols using palladium-catalyzed allylation reactions. For example, the treatment of a diol with a catalytic amount of a palladium complex and a chiral ligand can generate a trisubstituted tetrahydrofuran as a single diastereomer nih.gov. This highlights the ability of such rearrangements to control stereochemistry effectively.

Oxidation and Reduction Pathways

The hydroxyl groups and the potential furan-based precursors of this compound are susceptible to a variety of oxidation and reduction reactions.

The catalytic hydrogenation of furan-based platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), is a primary route to producing tetrahydrofuran derivatives, including diols. mdpi.comscispace.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired hydrogenated product.

A range of catalytic systems has been investigated for the hydrogenation of furfural and its derivatives:

Palladium-based catalysts: Supported palladium catalysts are effective for the hydrogenation of furfural or furfuryl alcohol to tetrahydrofuran derivatives, often using water as an environmentally friendly solvent. scispace.comresearchgate.net The particle size of palladium and the nature of the support can influence activity and selectivity, with smaller particles often favoring deeper hydrogenation. mdpi.com

Copper-based catalysts: Bimetallic catalysts, such as Cu-Ni supported on alumina, have shown improved activity for producing valuable products from furfural. mdpi.com Copper-zinc-aluminum catalysts have also demonstrated high conversion and selectivity in furfural hydrogenation. mdpi.com

Rhodium-based catalysts: Rhodium catalysts have also been explored for these transformations. nih.gov

Photocatalytic Hydrogenation: An alternative approach involves the photocatalytic hydrogenation of furan (B31954) to tetrahydrofuran using metal-loaded titanium(IV) oxide in alcoholic suspensions, which can proceed without the need for external hydrogen gas. researchgate.netrsc.org

| Catalyst System | Precursor | Product(s) | Key Findings |

| Pd/Support | Furfural/Furfuryl Alcohol | Tetrahydrofuran derivatives | Effective in water; smaller Pd particles can lead to deeper hydrogenation. mdpi.comscispace.com |

| Cu-Ni/Al₂O₃ | Furfural | 2-Methylfuran (MF), 2-Methyltetrahydrofuran (MTHF) | Bimetallic system shows improved activity over monometallic catalysts. mdpi.com |

| Cu/ZnO-Al₂O₃ | Furfural | Furfuryl Alcohol (FA) | Achieved high furfural conversion (96%) and FA selectivity (96%). mdpi.com |

| Pd-TiO₂ | Furan | Tetrahydrofuran (THF) | Quantitative conversion with high quantum efficiency in photocatalytic process. researchgate.netrsc.org |

This table provides a summary of research findings on the catalytic hydrogenation of furan-based precursors.

The presence of both primary and secondary hydroxyl groups in this compound presents a challenge for selective oxidation. The ability to target one hydroxyl group over the other is crucial for synthetic applications.

Several methods have been developed to achieve chemoselective oxidation of alcohols:

Reagent-Based Selectivity: Pyridinium chlorochromate (PCC) is a mild and selective reagent for oxidizing a wide range of alcohols to carbonyl compounds. researchgate.net In certain substrates, PCC has been shown to unexpectedly oxidize a secondary hydroxyl group while leaving a primary one intact. researchgate.net

Catalytic Systems: TEMPO-mediated aerobic oxidation, often in conjunction with a copper(I) catalyst, can selectively oxidize primary alcohols to aldehydes in the presence of secondary alcohols. nih.gov

Bioinspired Catalysis: Encapsulated catalysts have been designed to mimic enzymes by controlling the microenvironment around the active site. By tuning the strength of hydrogen bonds between the catalyst's outer shell and the substrate's hydroxyl group, the rate of oxidation can be controlled, following a volcano-like behavior reminiscent of Sabatier's principle. nih.gov This approach allows for fine regulation of catalytic activity based on weak interactions. nih.gov

The selective transformation of hydroxyl groups is a difficult but important goal, particularly for the synthesis and modification of complex molecules. nih.gov

Functional Group Interconversions on the Oxolane Skeleton

Beyond reactions involving the ring itself, the functional groups attached to the oxolane skeleton can be interconverted to create a variety of derivatives. The hydroxyl groups of this compound are prime targets for such transformations.

Strategies for functional group interconversion include:

Direct Conjugation: Rhodium-catalyzed O-H insertion reactions using diazoester-functionalized molecules can selectively attach tags or other molecular fragments to a hydroxyl group. nih.gov

Activation and Substitution: Hydroxyl groups can be converted into better leaving groups (e.g., tosylates), which can then be displaced by nucleophiles to introduce new functionalities. nih.gov

Transformation to Other Handles: A hydroxyl group can be chemically converted into other useful functional groups, such as an azide (B81097) or a thiol, for subsequent conjugation reactions. nih.gov

Late-Stage Functionalization: In complex molecules containing similar heterocyclic cores, late-stage functionalization techniques like the Horner-Wadsworth-Emmons olefination or C-N bond formation have been successfully applied. acs.org

These interconversions are essential for creating analogs of parent compounds and for preparing them for further applications, such as conjugation to biotin (B1667282) or fluorophores. nih.gov

Role As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The tetrahydrofuran (B95107) ring system, functionalized with hydroxyl groups, is a common motif in many natural products and pharmacologically active compounds. As such, 5-(Hydroxymethyl)oxolane-2,4-diol and its isomers are employed as foundational units, allowing chemists to construct intricate molecular architectures. The reactivity of its hydroxyl groups enables a wide range of chemical transformations, facilitating its incorporation into larger, more complex target molecules. scispace.com

A primary application of this compound is its role as a precursor in the synthesis of nucleoside and nucleotide analogues. As an analogue of deoxyribose, the sugar component of DNA, it forms the core scaffold onto which a nucleobase (such as a purine (B94841) or pyrimidine) can be attached.

The synthesis of these analogues often involves a glycosylation reaction, where a bond is formed between the anomeric carbon of the oxolane ring and a nitrogen atom of the nucleobase. nih.gov One prominent method is the Vorbrüggen glycosylation, which typically uses a protected sugar derivative that is activated to form an oxocarbenium ion intermediate. This electrophilic species then reacts with a silylated nucleobase to form the desired carbon-nitrogen bond, yielding the nucleoside analogue. nih.gov

These synthetic nucleoside analogues are of significant interest in medicinal chemistry. By modifying the sugar component of a natural nucleoside, researchers can develop compounds that interfere with viral replication or cell division, leading to potential antiviral and anticancer drugs. The modified structure can enhance stability, alter binding affinity to enzymes like polymerases and kinases, or act as a chain terminator in DNA or RNA synthesis.

Chiral Building Block in Asymmetric Synthesis

The molecule this compound possesses multiple stereocenters, meaning it exists as different stereoisomers. When a single, pure stereoisomer of the compound is used as a starting material, it is referred to as a chiral building block. mdpi.com This is a cornerstone of asymmetric synthesis, a field focused on creating specific stereoisomers of a target molecule, which is crucial as different isomers can have vastly different biological activities. nih.govnih.gov

By starting with an enantiomerically pure form of this compound, chemists can transfer that specific three-dimensional orientation into the final product. This strategy provides stereocontrol throughout the synthetic sequence, ensuring the target molecule is formed with the correct and desired chirality. This approach is often more efficient than producing a mixture of isomers that would then require difficult and costly separation steps. The use of such chiral building blocks is fundamental in the synthesis of optically active pharmaceuticals and natural products. nih.gov

Development of Bio-based Platform Chemicals from Related Structures

The tetrahydrofuran ring is a key structural feature not only in specialized chemicals but also in the burgeoning field of bio-based platform chemicals. These are versatile molecules derived from biomass that can be converted into a wide array of valuable products, offering a sustainable alternative to fossil fuels. mdpi.comresearchgate.net A central player in this area is 5-Hydroxymethylfurfural (B1680220) (HMF), which is produced from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose found in lignocellulosic biomass. scispace.comresearchgate.netmagnusgroup.org

A significant application of HMF is its conversion into saturated cyclic ethers, such as 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), a tetrahydrofuran dimethanol derivative. rsc.org This transformation is achieved through the catalytic hydrogenation of HMF, which involves the reduction of both the aldehyde group and the furan (B31954) ring itself. rsc.orgnih.gov

This process is highly valuable as it converts a biomass-derived platform chemical into a stable, functionalized diol that can be used as a monomer for polyesters, a green solvent, or an intermediate for other chemicals like 1,6-hexanediol. rsc.orgnih.gov The selective hydrogenation of HMF to BHMTHF has been the subject of extensive research, with various catalytic systems developed to optimize yield and efficiency.

Detailed research findings on the catalytic conversion of HMF to BHMTHF are presented below:

| Catalyst | Temperature (°C) | H₂ Pressure | Time (h) | Solvent | Yield of BHMTHF (%) | Reference |

| Ru/C | 80 | 80 bar | ~5 | Ethanol | ~89 | unipi.it |

| Ru/C | 100 | 80 bar | ~5 | Ethanol | ~89 | unipi.it |

| Ni-Al (reduced at 450°C) | 60 | 6 MPa (60 bar) | 6 | Not specified | 96.2 | nih.gov |

| Ru/CeOₓ | Not specified | Not specified | Not specified | Not specified | 89.0 | nih.gov |

Analytical Methodologies for Structural Elucidation and Characterization in Research

Spectroscopic Techniques (NMR, IR, MS) for Structural Assignment and Purity Assessment

Spectroscopy is the cornerstone for elucidating the molecular structure of 5-(hydroxymethyl)oxolane-2,4-diol. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule.

While specific spectral data for this compound is not widely published, data from closely related functionalized tetrahydrofuran (B95107) fragments, such as (2R,3S,4R)-2-(Hydroxymethyl)tetrahydrofuran-3,4-diol, illustrates the type of information obtained. rsc.org For this analogue, distinct signals in the ¹H NMR spectrum correspond to the protons on the tetrahydrofuran ring and the hydroxymethyl group. rsc.org Similarly, ¹³C NMR shows characteristic peaks for the carbon atoms of the ring and the hydroxymethyl substituent. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the multiple hydroxyl groups. rsc.org Absorption bands in the 1150-1050 cm⁻¹ region would be characteristic of C-O stretching vibrations within the ether linkage of the oxolane ring and the alcohol groups.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. In high-resolution mass spectrometry (HRMS), the exact mass of the molecule can be measured, allowing for the unambiguous determination of its elemental composition. rsc.org For instance, the molecular formula for this compound is C₅H₁₀O₄, corresponding to a molecular weight of approximately 134.13 g/mol . nih.gov Techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to generate ions for analysis. rsc.org

Table 1: Illustrative Spectroscopic Data for a Related Tetrahydrofuran Analogue (Data based on (2R,3S,4R)-2-(Hydroxymethyl)tetrahydrofuran-3,4-diol) rsc.org

| Technique | Observed Features | Interpretation |

|---|---|---|

| ¹H NMR | Complex signals between δ = 3.60 - 4.23 ppm | Corresponds to protons on the tetrahydrofuran ring and hydroxymethyl group |

| ¹³C{¹H} NMR | Signals at δ = 82.1, 72.8, 72.2, 71.7, 61.9 ppm | Represents the distinct carbon environments of the core structure and substituent |

| FT-IR | Broad band at ~3300 cm⁻¹; other bands at ~2924 cm⁻¹ | Indicates O-H (hydroxyl) and C-H stretching, respectively |

| HRMS (CI) | m/z [M+NH₄]⁺ 152.0918 | Confirms the elemental composition and molecular weight |

Chromatographic Methods for Isolation and Analysis (HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of polar, non-volatile compounds like this compound. The compound is identified as a known impurity of Lactulose (Lactulose EP Impurity F), and its analysis requires it to appear as a single peak in an HPLC chromatogram to ensure purity. qcsrm.com Different HPLC columns (e.g., reversed-phase C18) and mobile phases can be employed to achieve optimal separation. Detection is typically performed using a refractive index detector (RID) or, if the compound is derivatized, a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile or semi-volatile compounds. For a polar molecule like this compound, derivatization is typically required to increase its volatility and thermal stability. nist.gov This process involves converting the hydroxyl groups into less polar ethers or esters. The derivatized compound is then separated by the gas chromatograph and subsequently identified by the mass spectrometer, which provides a unique fragmentation pattern or "fingerprint." GC-MS is widely used in the analysis of natural product extracts to identify their various chemical constituents. ijprajournal.comflorajournal.com

Table 2: Chromatographic Methods for this compound

| Method | Principle | Application for this Compound |

|---|---|---|

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment and analysis, especially in its role as Lactulose Impurity F. qcsrm.com |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification, typically after chemical derivatization to increase volatility. nist.govflorajournal.com |

Advanced Characterization for Stereochemical Configuration

The this compound structure contains multiple stereocenters, meaning it can exist as various stereoisomers (enantiomers and diastereomers). Determining the specific three-dimensional arrangement of atoms is critical, as different stereoisomers can have distinct biological activities.

Advanced techniques are employed to resolve and identify these isomers. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral columns in GC, can separate enantiomers and diastereomers. The separation of syn and anti diastereomers of related tetrahydrofuran structures has been demonstrated, often involving purification techniques like column chromatography or recrystallization. rsc.org

Optical rotation is a classical method used to characterize chiral molecules. A solution of a single enantiomer will rotate the plane of plane-polarized light, and the magnitude and direction of this rotation ([α]D) are characteristic physical properties. rsc.org

For an unambiguous determination of the absolute configuration (the R/S designation at each chiral center), X-ray crystallography can be used if a suitable single crystal of the compound can be grown. Furthermore, advanced computational methods, such as predicting the lattice energies of different stereoisomeric crystal structures, can offer insights into the most stable arrangements. ethernet.edu.et

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis of Oxolane Rings

The five-membered oxolane ring, the core structure of 5-(hydroxymethyl)oxolane-2,4-diol, is not planar and exists in a dynamic equilibrium of various puckered conformations. Molecular modeling and conformational analysis are essential to understand the three-dimensional structure and stability of these rings.

The conformational landscape of substituted oxolane rings, such as those in furanosides, is complex. Unlike six-membered rings which often have clear chair, boat, and twist-boat conformations, five-membered rings are described by a pseudorotational circuit. nih.gov The two most common puckered forms are the envelope (E) and twist (T) conformations. In the envelope form, four of the ring atoms are coplanar, while the fifth is out of plane. In the twist form, two adjacent atoms are displaced in opposite directions from the plane of the other three. The precise conformation adopted by this compound will be influenced by the steric and electronic effects of its hydroxyl and hydroxymethyl substituents.

| Factor | Description | Significance in this compound |

|---|---|---|

| Ring Pucker | The non-planar arrangement of atoms in the oxolane ring, typically described by envelope (E) and twist (T) conformations. | Determines the overall 3D shape and spatial orientation of substituents. |

| Pseudorotation | The continuous interconversion between different envelope and twist conformations without high energy barriers. | Highlights the flexibility of the furanose ring system. |

| Anomeric Effect | The tendency of a C1-substituent on a furanose ring to adopt an axial orientation due to stabilizing orbital interactions. nih.gov | Influences the stereochemistry at the anomeric carbon (C2 in this case). |

| Exo-anomeric Effect | The energetic preference for specific rotamers of the aglycone at the anomeric center. nih.gov | Affects the orientation of the C2-hydroxyl group. |

| Steric Hindrance | Repulsive interactions between bulky substituents. | The hydroxymethyl and hydroxyl groups will adopt positions that minimize steric clash. |

| Transannular Interactions | Non-bonded interactions between substituents across the ring. princeton.edu | A key determinant of the lowest energy conformation. princeton.edu |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for investigating the detailed mechanisms of chemical reactions involving this compound. nih.gov These methods can map out entire reaction pathways, including the structures and energies of reactants, transition states, and products. nih.govu-tokyo.ac.jp

Methods like Density Functional Theory (DFT) are commonly used to explore reaction mechanisms. kent.ac.uk For a molecule like this compound, this could involve studying reactions such as oxidation, reduction, or derivatization of its hydroxyl groups. For example, in the permanganate-promoted oxidative cyclization of 1,4-dienes to form tetrahydrofuran (B95107) rings, computational studies have been instrumental in understanding the stereoselectivity of the reaction. acs.org These calculations can reveal the intricate details of bond formation and breaking, as well as the role of catalysts.

By calculating the activation energies for different potential pathways, researchers can predict which reaction is most likely to occur under a given set of conditions. u-tokyo.ac.jp This is particularly valuable for understanding reactions where multiple products are possible. For instance, quantum chemical calculations can elucidate the factors that control regioselectivity and stereoselectivity in reactions of furanose analogs. nih.gov

| Application | Description | Example Relevance to this compound |

|---|---|---|

| Transition State Searching | Locating the highest energy point along a reaction coordinate, which represents the energy barrier for the reaction. nih.gov | Determining the feasibility of a proposed reaction pathway for the functionalization of the hydroxyl groups. |

| Reaction Path Following | Tracing the minimum energy path connecting reactants, transition states, and products. | Visualizing the geometric changes that occur during a chemical transformation. |

| Activation Energy Calculation | Quantifying the energy barrier that must be overcome for a reaction to proceed. u-tokyo.ac.jp | Predicting the rate of a reaction and the influence of temperature. |

| Thermodynamic Calculations | Determining the relative energies of reactants and products to predict the overall feasibility of a reaction. researchgate.net | Assessing whether a potential derivatization reaction is energetically favorable. |

Prediction of Reactivity and Selectivity in Synthetic Transformations

Building upon the insights from conformational analysis and reaction mechanism studies, computational chemistry can be used to predict the reactivity and selectivity of this compound in various synthetic transformations. nih.gov This predictive capability is invaluable for designing efficient and selective syntheses.

The electronic properties of the molecule, such as the partial charges on atoms and the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated to identify the most reactive sites. For this compound, this would help in predicting whether a reaction is more likely to occur at the primary or one of the secondary hydroxyl groups.

Furthermore, computational models can be used to predict the stereochemical outcome of reactions. For example, in a reaction that creates a new stereocenter, quantum chemical calculations can be used to predict which diastereomer will be formed preferentially. This is often achieved by comparing the energies of the transition states leading to the different stereoisomers. nih.gov The ability to rationally design catalysts for controlling enantioselective processes is a significant application of these predictive studies. nih.gov

| Predicted Property | Computational Approach | Application to this compound |

|---|---|---|

| Regioselectivity | Analysis of frontier molecular orbitals, electrostatic potential maps, and reaction barrier calculations. | Predicting which hydroxyl group is most likely to react in a selective functionalization reaction. |

| Stereoselectivity | Comparison of the energies of diastereomeric transition states. | Predicting the stereochemical outcome of reactions at chiral centers. |

| Catalyst Design | Modeling the interaction of the substrate with different catalyst scaffolds to identify those that promote the desired selectivity. nih.gov | Designing a catalyst for the enantioselective synthesis of a specific stereoisomer of a this compound derivative. |

Mechanistic Studies of in Vitro Biological Interactions Non Clinical

Investigation of Cellular Activity in Model Systems (e.g., Cell Lines)

There is a lack of specific studies investigating the cellular activity of 5-(Hydroxymethyl)oxolane-2,4-diol in model cell systems. However, research into structurally related lactones provides some context. For instance, various brominated lactone acetates derived from D-ribonolactone have demonstrated significant cytotoxicity against human melanoma (A375), human cervical adenocarcinoma (HeLa), and human metastatic melanoma (WM266) cancer cells. nih.gov These derivatives showed selective action, with high toxicity to tumor cells but limited impact on healthy human dermal fibroblast (HDF) cells. nih.gov

Direct evidence for apoptosis induction or cell cycle modulation by this compound is not available in the current scientific literature. However, studies on other lactone compounds indicate that this class of molecules can possess such activities. For example, some terpenoid lactones have been shown to induce cell apoptosis in nasopharyngeal carcinoma cells through the modulation of extracellular signal-regulated kinases and caspase activation. mdpi.com While these findings relate to more complex lactone structures, they suggest a potential mechanism that could be explored for simpler oxolane derivatives.

Antimicrobial Activity against Specific Microbial Strains (In Vitro)

While direct studies on the antimicrobial properties of this compound are scarce, the broader class of lactones is widely recognized for its antimicrobial potential. mdpi.comnih.gov Lactones are known to exhibit activity against a range of microbes, a property that has been utilized for centuries in folk medicine. mdpi.comnih.gov

Research on various lactone-containing compounds has shown significant antibacterial and antifungal activities. mdpi.comnih.gov For example, certain γ-lactones have demonstrated notable antibacterial activity against Bacillus subtilis. mdpi.com Sesquiterpenoid lactones have been found to be active against Staphylococcus aureus. mdpi.com The mechanism of action for some antimicrobial agents is thought to involve the disruption of the bacterial cell, a process to which developing resistance is difficult. nih.gov For instance, some flavonoids, another class of natural compounds, are believed to exert antimicrobial effects by inactivating microbial enzymes and transport proteins or by intercalating with nucleic acids to inhibit DNA and RNA synthesis. nih.gov Although this compound is not a flavonoid, the principles of microbial interaction could be relevant.

One report notes that (2Ξ,4Ξ)-2-(Hydroxymethyl)oxolane-2,4-diol is used as a potential bactericide, but specific data on microbial strains and minimum inhibitory concentrations (MICs) are not provided. pharmaffiliates.com

Table 1: Examples of Antimicrobial Activity in Related Lactone Compounds Note: This table presents data for structurally related or analogous compounds, not for this compound itself, as specific data is unavailable.

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| γ-lactones | Bacillus subtilis | 5.30 ± 0.29 µM - 10.26 ± 0.76 µM | mdpi.com |

| Sesquiterpenoid lactones | Staphylococcus aureus | 750 µg/mL | mdpi.com |

| Guaianolide-type lactones | Staphylococcus aureus | 0.32 - 1.4 µg/mL | mdpi.com |

Molecular Interactions with Enzymes, Receptors, and Transporters (e.g., Adenosine (B11128) Analogues)

The compound this compound is a derivative of a deoxyribose sugar in a lactone (cyclic ester) form. ebi.ac.uk It is not an adenosine analogue, as it lacks the purine (B94841) nucleobase (adenine) that characterizes adenosine. nih.gov Adenosine is a nucleoside composed of adenine (B156593) linked to a ribose sugar. nih.gov Therefore, direct interaction with adenosine receptors in a manner similar to adenosine itself is unlikely.

However, as a carbohydrate derivative, it is plausible that it could interact with enzymes that process sugars or related structures. Aldonolactones, the family to which this compound belongs, are known to be versatile chiral building blocks for synthesizing biologically important molecules, suggesting they can enter and be processed in various biological pathways. researchgate.net

There is no specific information in the reviewed literature regarding the binding affinity or substrate/inhibitor studies of this compound with specific enzymes, receptors, or transporters. Its structural similarity to sugar moieties could make it a candidate for interaction with glycosidases or kinases, but this remains speculative without direct experimental evidence. Some lactones have been investigated for their inhibitory effects on enzymes like α-glucosidase. researchgate.net

Structure-Activity Relationship (SAR) Studies of Oxolane Derivatives (Non-Therapeutic)

Structure-activity relationship (SAR) studies provide insights into how a molecule's chemical structure relates to its biological activity. While no specific SAR studies for this compound were found, research on related oxolane and lactone derivatives offers valuable information.

For non-therapeutic applications, SAR studies have been conducted on various heterocyclic compounds, including oxazolidinones, which share a five-membered ring structure. These studies aim to understand how different chemical groups attached to the core ring structure affect biological interactions, such as the blocking of signaling pathways. nih.gov

In the context of antimicrobial activity, SAR studies on flavonoids have shown that the type and position of substituent groups (like halogens or methoxy (B1213986) groups) on the core structure are critical for their potency against bacteria and fungi. nih.gov For lactones, the presence of certain features, such as an α-methylene-γ-lactone ring, is often correlated with biological activity, as this group can interact with nucleophilic sites in biomolecules. mdpi.com Studies on brominated lactones derived from D-ribonolactone showed that the stereochemistry (the spatial arrangement of atoms) at specific carbon atoms, such as C-3, could play a significant role in the selectivity of their cytotoxic action. nih.gov

Q & A

Q. How can the structural identity of 5-(hydroxymethyl)oxolane-2,4-diol be confirmed in synthetic samples?

To confirm structural identity, researchers should employ a combination of NMR spectroscopy and X-ray crystallography .

- 1H/13C NMR : Analyze chemical shifts for the oxolane ring protons (δ ~3.5–4.5 ppm) and hydroxymethyl group (δ ~3.7 ppm). Compare with reference data for 2-deoxy-D-ribose derivatives .

- X-ray crystallography : Resolve the stereochemistry of the diol groups (C2 and C4) and hydroxymethyl orientation (C5). Crystallographic fragment screening studies (e.g., in ) provide validated structural templates for similar oxolane-based compounds .

Q. What experimental strategies optimize the synthesis of this compound derivatives?

Key strategies include:

- Regioselective protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during glycosylation, as demonstrated in adenosine analog synthesis .

- Oxidation-reduction control : Employ TEMPO/NaClO for selective oxidation of primary alcohols, followed by NaBH4 reduction to avoid over-reduction artifacts .

- Purification : Utilize reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate diastereomers .

Advanced Research Questions

Q. How does this compound interact with FAD-dependent oxidoreductases in crystallographic studies?

Crystallographic fragment screening of Chaetomium thermophilum oxidoreductase ( ) reveals:

- Binding motifs : The compound forms hydrogen bonds with conserved residues (e.g., Asp128 and Arg225) via its diol groups.

- Conformational flexibility : The hydroxymethyl group adopts multiple rotameric states in the active site, impacting catalytic efficiency .

- Methodological note : Soak crystals in 10 mM compound solution (pH 7.4) for 24 hours and collect data at 1.8 Å resolution to resolve binding modes .

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound analogs?

Discrepancies often arise from:

- Enzymatic specificity : Use radiolabeled tracers (e.g., 14C at C1) to track degradation pathways. Compare adenosine deaminase (ADA) activity across tissue homogenates .

- pH-dependent stability : Conduct stability assays at physiological pH (7.4) and acidic conditions (pH 5.0, mimicking lysosomal environments). HPLC-MS quantification can differentiate hydrolysis products .

- Species variability : Validate findings in human primary cell lines versus rodent models to account for ADA isoform differences .

Q. What methodologies elucidate the compound’s role in nucleotide excision repair (NER) mechanisms?

- Kinetic assays : Measure repair rates in UV-damaged DNA plasmids incubated with recombinant XPG/XPF endonucleases and ATP-dependent helicases.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between this compound and NER complex proteins .

- In silico docking : Use AutoDock Vina to model interactions with XPG’s catalytic pocket, guided by crystallographic data from .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in aqueous vs. organic solvents: How to address this?

- Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. notes that hydroxyl-rich analogs exhibit >50 mg/mL solubility in PBS but <5 mg/mL in ethanol .

- Co-solvent systems : For in vivo studies, use cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility without altering bioactivity .

Q. Discrepancies in enzymatic inhibition potency across studies: What factors contribute?

- Enzyme source purity : Validate commercial enzyme batches via SDS-PAGE and activity assays (e.g., ADA activity kits).

- Allosteric modulation : Screen for endogenous modulators (e.g., ATP or Mg2+) that alter binding kinetics, as seen in adenosine kinase studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.